molecular formula C9H19NO B13485230 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

Cat. No.: B13485230
M. Wt: 157.25 g/mol
InChI Key: UUYBJYFQCPCRPU-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is an organic compound with the molecular formula C9H19NO It features a cyclopentane ring substituted with an aminomethyl group and a propanol chain

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]propan-1-ol

InChI

InChI=1S/C9H19NO/c10-8-9(6-3-7-11)4-1-2-5-9/h11H,1-8,10H2

InChI Key

UUYBJYFQCPCRPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCO)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions of linear precursors.

    Introduction of the aminomethyl group: This step often involves the use of aminating agents such as ammonia or amines in the presence of catalysts.

    Attachment of the propanol chain: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(Aminomethyl)cyclopentyl]ethanol: Similar structure but with an ethanol chain instead of propanol.

    3-[1-(Aminomethyl)cyclopentyl]methanol: Similar structure but with a methanol chain.

    Cyclopentylamine: Lacks the propanol chain but has a similar cyclopentane ring with an aminomethyl group.

Uniqueness

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is unique due to the combination of its cyclopentane ring, aminomethyl group, and propanol chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8H15N
Molecular Weight: 141.21 g/mol
CAS Number: Not widely specified in available literature.

The compound features a cyclopentane ring with an aminomethyl group, which is critical for its biological activity. The presence of the amino group suggests potential interactions with neurotransmitter systems.

The primary mechanism of action for 3-[1-(aminomethyl)cyclopentyl]propan-1-ol involves modulation of neurotransmitter receptors, particularly:

  • Dopamine Receptors: The compound has shown potential as a dopamine antagonist, influencing dopaminergic signaling pathways. This is significant in the context of treating conditions like schizophrenia and other psychotic disorders.
  • NMDA Receptors: It may act as an antagonist at NMDA receptors, which are involved in synaptic plasticity and memory function. This action could make it relevant for neuroprotective strategies and cognitive enhancement.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of 3-[1-(aminomethyl)cyclopentyl]propan-1-ol:

Antidopaminergic Activity

Research indicates that compounds with similar structures exhibit antidopaminergic properties. For example, studies on related aminomethyl cyclopentanes have demonstrated their ability to inhibit dopamine receptor binding, suggesting that 3-[1-(aminomethyl)cyclopentyl]propan-1-ol may similarly affect dopaminergic pathways, potentially offering therapeutic benefits in managing dopamine-related disorders .

Neuropharmacological Effects

In vivo studies have shown that derivatives of this compound can modulate behaviors associated with anxiety and depression. For instance, they may reduce apomorphine-induced stereotypies, a behavior linked to dopaminergic activity, indicating potential anxiolytic or antidepressant effects .

Case Study 1: Dopamine Receptor Binding

A study involving structurally similar compounds demonstrated significant inhibition of [3H]spiperone binding to D2 striatal receptors at nanomolar concentrations. This suggests that 3-[1-(aminomethyl)cyclopentyl]propan-1-ol could possess comparable efficacy in modulating dopamine receptor activity .

Case Study 2: Cognitive Enhancement

Another investigation into related aminocyclopentanes indicated their potential as cognitive enhancers through NMDA receptor antagonism. This aligns with the hypothesis that 3-[1-(aminomethyl)cyclopentyl]propan-1-ol could enhance cognitive functions by modulating glutamatergic signaling .

Comparative Analysis

CompoundBiological ActivityMechanism
3-[1-(Aminomethyl)cyclopentyl]propan-1-olAntidopaminergicDopamine receptor antagonist
Related AminocyclopentanesCognitive enhancementNMDA receptor antagonist
HaloperidolAntipsychoticDopamine receptor antagonist

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